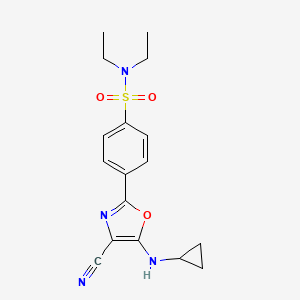

4-(4-cyano-5-(cyclopropylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

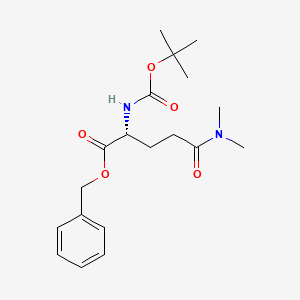

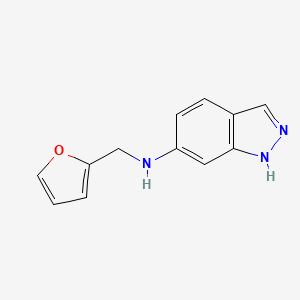

The compound 4-(4-cyano-5-(cyclopropylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide is a derivative of benzenesulfonamide, which is a functional group known for its utility in medicinal chemistry. The presence of the cyano and oxazole groups suggests that this compound could be of interest for further chemical modifications and biological evaluations.

Synthesis Analysis

The synthesis of related 4-cyanobenzenesulfonamides involves the cleavage of secondary amines under the action of thiol and base, which indicates that these compounds can be used as amine protecting/activating groups in amine synthesis . The sulfonamides can be further modified through alkylation and arylation, similar to nitrobenzenesulfonamides, and can withstand conditions that functionalize nitroarenes, such as reductions and vicarious nucleophilic substitution reactions .

Molecular Structure Analysis

While the specific molecular structure analysis of 4-(4-cyano-5-(cyclopropylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide is not provided, the related compounds in the same family have been confirmed by elemental analyses and spectral data . This suggests that similar analytical techniques could be employed to determine the structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of the benzenesulfonamide derivatives is highlighted by their ability to undergo further chemical elaboration. The crystalline nature of these sulfonamides allows for clean reactions, which is advantageous for subsequent synthetic steps . The ability to withstand reductive conditions and participate in vicarious nucleophilic substitution reactions further underscores the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-cyanobenzenesulfonamides, which are closely related to the compound of interest, have been leveraged to synthesize novel compounds with potential biological activities . For instance, the synthesis of novel quinolines using a related sulfonamide has led to compounds with significant in vitro anticancer activity and in vivo radioprotective activity in mice . These findings suggest that the physical and chemical properties of these sulfonamides are conducive to the development of biologically active molecules.

Scientific Research Applications

COX-2 Inhibition for Treatment of Arthritis and Pain

4-(4-cyano-5-(cyclopropylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide is significant in its application as a cyclooxygenase-2 (COX-2) inhibitor. In a study by Hashimoto et al. (2002), derivatives of benzenesulfonamide, including structures related to this compound, were synthesized and evaluated for their ability to inhibit COX-2 and COX-1 enzymes. This led to the development of a potent, selective, and orally active COX-2 inhibitor, JTE-522, used in clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Structural Studies and Herbicidal Properties

The compound's structural characteristics have been a focus of research. Kang et al. (2015) analyzed a related compound, C12H18N4O6S, a sulfonamide with herbicidal properties marketed as oryzalin. They explored the crystal structure, providing insight into its chemical behavior and potential applications (Kang et al., 2015).

Ring-Forming Cascade in Enzyme Inhibition

In the context of enzyme inhibition, a study by Sapegin et al. (2018) demonstrated the role of primary sulfonamide functionality in creating [1,4]oxazepine-based primary sulfonamides. These compounds showed strong inhibition of carbonic anhydrases, highlighting the therapeutic potential of related sulfonamide structures in enzyme inhibition (Sapegin et al., 2018).

Amine Synthesis and Protecting Strategy

Schmidt et al. (2017) explored 4-cyanobenzenesulfonamides of secondary amines, relevant to our compound of interest. They found these could cleave cleanly under specific conditions, suggesting potential use in amine synthesis and as a protecting/activating group, further underscoring the chemical versatility of these compounds (Schmidt et al., 2017).

Anticancer Potential

Alqasoumi et al. (2010) synthesized novel benzenesulfonamide derivatives, including structures similar to our compound, and evaluated their in vitro antitumor activity. They found some of these compounds more potent and efficacious than standard drugs, suggesting the potential of sulfonamide derivatives in cancer treatment (Alqasoumi et al., 2010).

Mechanism of Action

Target of Action

The primary target of 4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide is CSNK2A . CSNK2A, also known as Casein Kinase 2 Alpha, is a protein kinase that plays a crucial role in various cellular processes, including cell cycle progression, apoptosis, and transcription .

Mode of Action

This compound acts as a potent and selective inhibitor of CSNK2A . It binds to the active site of the kinase, thereby preventing it from phosphorylating its substrates . This inhibition disrupts the normal functioning of CSNK2A, leading to changes in the cellular processes it regulates .

Biochemical Pathways

The inhibition of CSNK2A affects several biochemical pathways. CSNK2A is involved in the regulation of various cellular pathways required for virus replication . Therefore, its inhibition can potentially reduce the replication of certain viruses, such as coronaviruses .

Pharmacokinetics

This is attributed to its low to moderate aqueous solubility, high first-pass metabolism, and rapid clearance . Strategies such as co-dosing with ethacrynic acid, a gst inhibitor, have been developed to improve its exposure in animal models .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of CSNK2A-regulated processes. By inhibiting CSNK2A, the compound can potentially reduce the replication of certain viruses within the cell .

Action Environment

The action, efficacy, and stability of 4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide can be influenced by various environmental factors. For instance, its bioavailability can be affected by factors such as the presence of certain enzymes in the liver

properties

IUPAC Name |

4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3S/c1-3-21(4-2)25(22,23)14-9-5-12(6-10-14)16-20-15(11-18)17(24-16)19-13-7-8-13/h5-6,9-10,13,19H,3-4,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVRUCMVXLLTNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NC3CC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-cyano-5-(cyclopropylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B2514520.png)

![N-{4-[4-(hydroxymethyl)piperidino]benzyl}-4-methylbenzenesulfonamide](/img/structure/B2514521.png)

![N-(3,4-Dimethoxyphenyl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2514522.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2514525.png)

![Tert-butyl 2-[[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]piperidine-1-carboxylate](/img/structure/B2514526.png)

![N-[4-[(N-Cyano-3-ethylanilino)methyl]-1,3-thiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B2514528.png)

![4-[(2-Methylpropan-2-yl)oxy]butan-1-amine;hydrochloride](/img/structure/B2514532.png)